molecular formula C18H29NO3 B600928 Dehydro Bisoprolol CAS No. 1217245-60-7

Dehydro Bisoprolol

Cat. No. B600928
M. Wt: 307.44
InChI Key:
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Description

Bisoprolol is a synthetic, beta 1-selective (cardioselective) adrenoceptor blocking agent . It is used to treat hypertension (high blood pressure) . The chemical name for bisoprolol fumarate is (±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (E)-2-butenedioate (2:1) (salt) . It possesses an asymmetric carbon atom in its structure and is provided as a racemic mixture .


Synthesis Analysis

During the synthesis and scale up of Bisoprolol, several related compounds are generated . A facile preparative access to the chemical synthesis of five related compounds of Bisoprolol has been disclosed .


Molecular Structure Analysis

Bisoprolol fumarate has a molecular weight of 766.97 . It is a white crystalline powder which is approximately equally hydrophilic and lipophilic, and is readily soluble in water, methanol, ethanol, and chloroform .


Chemical Reactions Analysis

Stress studies of bisoprolol fumarate have shown that oxidative stress agent has the largest effect on the degradation of bisoprolol fumarate .


Physical And Chemical Properties Analysis

Bisoprolol fumarate is a beta blocker-type drug substance . It presents two anhydrous forms (Form I and Form II) and a hydrate . Both FT-IR and XRPD methods were found to be suitable for the characterization of the different crystal structures .

Scientific Research Applications

Cardiac Insufficiency and Heart Failure

Dehydro Bisoprolol, a beta1 selective adrenoceptor blocker, has been studied for its efficacy in reducing all-cause mortality in chronic heart failure. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) demonstrated significant mortality benefits with bisoprolol in patients with heart failure, showcasing its potential in improving survival rates in stable heart-failure patients (CIBIS-II Investigators and Committees, 1999).

Cardiovascular Diseases and Hypertension

Studies have indicated the effectiveness of bisoprolol in treating hypertension, reducing systolic and diastolic blood pressure, and pulse rate. It is particularly suitable for hypertensive patients with associated diseases like angina pectoris and impaired rhythm (Špinar et al., 1993). Further, bisoprolol has been compared with carvedilol in treating chronic heart failure in Japanese patients, showing its effectiveness in improving left ventricular ejection fraction and reducing heart failure symptoms (Hori et al., 2014).

Cardiovascular Pharmacodynamics

Bisoprolol shows the ability to attenuate noradrenaline- and phenylephrine-evoked venoconstriction in humans, indicating its potential in modulating venous tone and cardiovascular responses (Abdelmawla et al., 2003). It also demonstrates protective effects against cardiac hypertrophy and fibrosis, suggesting its role in cardiac remodeling processes (Xiang et al., 2016).

Pharmacological Profile and Drug Formulation

Comprehensive profiles of bisoprolol have been developed, detailing its physicochemical properties, pharmacodynamics, pharmacokinetics, and therapeutic efficacy in cardiovascular diseases. Such studies provide insights into the drug's mechanism of action, dosage, and potential for formulation development (Bakheit et al., 2021).

Oxidative Degradation and Environmental Impact

Research on the oxidative removal of bisoprolol in water systems using thermally activated sodium persulfate indicates the environmental aspects of bisoprolol degradation. This is important for understanding the environmental impact and degradation pathways of pharmaceutical compounds like bisoprolol (Ghauch & Tuqan, 2012).

Future Directions

Bisoprolol is used primarily in cardiovascular diseases and the U.S. Food and Drug Administration (USFDA) approved an application by duramed pharmaceutical for Zebeta tablets as a new chemical entity on July 31, 1992 . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRKUNUKKCUCNI-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747438
Record name (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro Bisoprolol

CAS RN

2180924-96-1, 1217245-60-7
Record name Dehydro bisoprolol, (E)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO BISOPROLOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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